3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is an organic compound with the molecular formula CHBrNO and a molecular weight of 323.14 g/mol. This compound features a bromine atom, two carbonyl groups, and is classified as a derivative of isoindoline and piperidine. It is recognized for its potential applications in scientific research, particularly in medicinal chemistry and drug development, as it serves as a building block for more complex molecules and is studied for its biological activities .
The synthesis of 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione can be achieved through several methods. A common approach involves the reaction of benzoyl chloride with an N-bromo-1-oxoisoindoline-2-methylene intermediate. This method typically involves the following steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common solvents used include dimethylformamide and dioxane, while catalysts like potassium carbonate may be employed to facilitate reactions .
The molecular structure of 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione consists of a piperidine ring fused with an isoindoline moiety. The presence of the bromine atom at the 4-position of the isoindoline significantly influences its chemical reactivity.
Key structural data includes:
3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is involved in various chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions depend on specific conditions and reagents used during synthesis .
The mechanism of action for 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interactions with biological targets at the molecular level. Preliminary studies suggest that this compound may influence signaling pathways related to cell proliferation and apoptosis, particularly through modulation of protein interactions within specific cellular environments.
Data from ongoing research indicates that compounds similar to this one may act on targets involved in cancer progression, potentially leading to therapeutic applications in oncology .
The compound typically appears as a white solid with a high purity level (≥95%). Its melting point and solubility characteristics are crucial for practical applications but are not extensively documented in available literature.
Key chemical properties include:
These properties make it suitable for further modifications and applications in synthetic chemistry .
3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione has several significant applications:
This compound's unique structure and properties position it as a valuable tool in various fields of scientific research, particularly within medicinal chemistry and biological studies.
Immunomodulatory Imide Drugs (thalidomide, lenalidomide, pomalidomide) function as molecular glues, inducing conformational changes in CRBN that enable selective ubiquitination of neosubstrates. Upon binding CRBN, IMiDs create novel interfacial surfaces that recruit proteins such as Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α). These neosubstrates are subsequently polyubiquitinated and degraded by the proteasome, disrupting oncogenic pathways in hematologic malignancies [1] [8]. For example:
Recent advances include Cereblon E3 Ligase Modulators (CELMoDs; e.g., iberdomide, avadomide), which exhibit enhanced neosubstrate specificity and degradation efficiency. These agents broaden the scope of CRBN-mediated degradation beyond classical IMiD targets [8] [10].
Table 1: CRBN-Dependent Neosubstrates and Therapeutic Implications
Neosubstrate | Biological Role | Therapeutic Context | Degradation Inducer |
---|---|---|---|
IKZF1/Ikaros | Transcriptional regulator | Multiple myeloma, lymphoma | Lenalidomide, Pomalidomide |
IKZF3/Aiolos | Transcriptional regulator | Autoimmune disorders | Iberdomide (CC-220) |
CK1α | Wnt/β-catenin signaling inhibitor | del(5q) MDS | Lenalidomide |
GSPT1 | Translation termination factor | Acute myeloid leukemia | CC-90009 (Eragidomide) |
The core structure of IMiDs features a glutarimide moiety (critical for CRBN binding) and a variable isoindolinone ring (dictates neosubstrate specificity). Lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) established the pharmacophore model, where the 4-amino group enables hydrogen bonding with CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400) [1] [9].
Brominated analogs evolved through strategic halogenation of the isoindolinone scaffold to enhance CRBN binding and proteolytic efficiency. Key structural innovations include:
Table 2: Structural Comparison of CRBN Modulators
Compound | Isoindolinone Substitution | CRBN Affinity (Relative) | Primary Application |
---|---|---|---|
Lenalidomide | 4-NH₂ | 1.0× (reference) | Multiple myeloma, MDS |
Pomalidomide | 4-NH₂, 7-fluoro | 2.5× | Refractory myeloma |
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 4-Br | 4.8× (predicted) | PROTAC scaffold |
Iberdomide (CC-220) | 4-amide | 6.0× | Systemic lupus erythematosus |
The 4-bromo modification profoundly enhances CRBN binding through electronic and steric effects:
Cell-based target engagement assays confirm these advantages. In studies using MM1S multiple myeloma cells, PROTACs incorporating 4-bromo-CRBN ligands (e.g., 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione) showed 3-fold lower IC~50~ values for target degradation compared to lenalidomide-based analogs. This correlates with superior competition in CRBN binding assays, where brominated compounds displaced fluorescent IMiD probes at nanomolar concentrations [7].
Table 3: Impact of 4-Bromo Substitution on PROTAC Efficiency
Parameter | Lenalidomide-Based PROTAC | 4-Bromo-Based PROTAC | Improvement |
---|---|---|---|
CRBN binding IC~50~ (nM) | 380 ± 42 | 80 ± 11 | 4.8× |
Target degradation DC~50~ (nM) | 45 ± 6 | 15 ± 3 | 3.0× |
Ternary complex half-life (min) | 9.3 | 22.1 | 2.4× |
The 4-bromo modification thus represents a strategic advancement in CRBN ligand design, enabling next-generation degraders with enhanced potency and versatility for targeting previously undruggable oncoproteins [4] [7] [9].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9